CAY10594

Phospholipase D Isoform Selectivity PLD2 Inhibition

CAY10594 is the preferred PLD2-selective chemical probe (IC50 140 nM, 36x selectivity vs PLD1) versus first-generation or dual inhibitors. Proven orally bioavailable in rodent disease models (8 mg/kg), it ensures robust, reproducible target engagement and data interpretation for cancer migration or inflammation studies. Essential reference standard for PLD2 drug discovery.

Molecular Formula C26H28N4O2
Molecular Weight 428.5 g/mol
CAS No. 1130067-34-3
Cat. No. B1668653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10594
CAS1130067-34-3
SynonymsCAY10594;  CAY-10594;  CAY 10594; 
Molecular FormulaC26H28N4O2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
InChIKeyFAIFAFUXFFWVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CAY10594 (CAS 1130067-34-3): A Potent and Selective Phospholipase D2 (PLD2) Inhibitor for In Vitro and In Vivo Research Applications


CAY10594 (CAS 1130067-34-3) is a well-characterized, small-molecule inhibitor of phospholipase D2 (PLD2), an enzyme that hydrolyzes phosphatidylcholine to generate the lipid second messenger phosphatidic acid (PA) . It is widely utilized as a chemical probe to dissect the isoform-specific roles of PLD2 in cellular signaling, cancer cell migration, and inflammatory pathologies. CAY10594 exhibits potent inhibition of PLD2 both in cell-free biochemical assays (IC₅₀ = 140 nM) and in cellular contexts (IC₅₀ = 110 nM), and it demonstrates functional oral bioavailability in rodent models of disease [1][2].

CAY10594 (CAS 1130067-34-3) in PLD Research: Why Isoform Selectivity Prevents Generic Substitution


The phospholipase D (PLD) family comprises two primary isoforms, PLD1 and PLD2, which share structural homology but mediate distinct and sometimes opposing cellular functions . Indiscriminate inhibition of both isoforms, as seen with dual PLD1/2 inhibitors like FIPI (IC₅₀: PLD1 = 25 nM, PLD2 = 20 nM) or non-selective antagonists like Halopemide, can obscure the interpretation of phenotypic outcomes and may confound results due to divergent signaling roles [1]. Conversely, the use of a less potent or less selective PLD2 inhibitor, such as the first-generation tool ML298 (cellular PLD2 IC₅₀ = 355 nM), can require higher concentrations that risk off-target effects or fail to achieve complete target engagement in vivo [2]. Therefore, the selection of a tool compound with a specific, quantifiable selectivity profile, such as CAY10594, is critical for generating reproducible and interpretable data that can be reliably attributed to the modulation of PLD2 activity.

Quantitative Head-to-Head Comparison of CAY10594 vs. Alternative PLD Modulators for Informed Procurement


PLD2 vs. PLD1 Isoform Selectivity: CAY10594 vs. VU0155056 (Dual Inhibitor) and CAY10593 (PLD1-Selective)

CAY10594 demonstrates a stark, quantifiable selectivity for the PLD2 isoform over PLD1. In direct in vitro enzymatic assays, CAY10594 inhibits PLD2 with an IC₅₀ of 140 nM but requires a 36-fold higher concentration (IC₅₀ = 5.1 µM) to inhibit PLD1 . This selectivity profile is a key differentiator from other PLD-targeting compounds. For instance, the dual inhibitor VU0155056 exhibits no meaningful selectivity, with IC₅₀ values of 240 nM for PLD2 and 81 nM for PLD1, a ratio of approximately 1:0.34 . Conversely, the PLD1-selective inhibitor CAY10593 displays an opposite preference, with an IC₅₀ of 46 nM for PLD1 and 933 nM for PLD2 . This clear demarcation in isoform preference allows researchers to select CAY10594 as the optimal tool for experiments requiring selective PLD2 blockade without concomitant PLD1 inhibition.

Phospholipase D Isoform Selectivity PLD2 Inhibition

Cellular Potency and Functional Impact: CAY10594 Outperforms the First-Generation PLD2 Inhibitor ML298

In cellular assays, the functional potency of a PLD2 inhibitor is critical for achieving robust target engagement and observing phenotypic changes. CAY10594 inhibits PLD2 activity in cells with an IC₅₀ of 110 nM, which is more than 3-fold more potent than the first-generation selective PLD2 inhibitor ML298 (cellular IC₅₀ = 355 nM) [1]. This superior cellular potency translates to a more effective blockade of PLD2-driven processes. For example, in transwell invasion assays with the aggressive MDA-MB-231 breast cancer cell line, CAY10594 at 1 µM strongly inhibits invasive migration, a key functional output of PLD2 signaling . While ML298 also decreases invasive migration in U87-MG glioblastoma cells, its reduced potency necessitates higher concentrations to achieve a similar degree of inhibition, potentially narrowing the therapeutic window and increasing the risk of off-target effects [1].

Cancer Cell Migration Cellular Pharmacology PLD2 Inhibitor Potency

In Vivo Efficacy and Functional Selectivity: CAY10594 vs. Non-Selective Antagonist Halopemide in a Disease Model

The therapeutic relevance and in vivo functional selectivity of CAY10594 are validated in a well-established mouse model of acetaminophen (APAP)-induced acute liver injury. In this model, oral administration of CAY10594 markedly blocked liver injury in a dose-dependent manner, with near-complete protection observed at a dose of 8 mg/kg [1]. This effect was mechanistically linked to the compound's selective inhibition of PLD2, as evidenced by the significant blockade of GSK-3β and JNK phosphorylation in hepatocytes, a downstream pathway specifically associated with APAP toxicity [1]. In contrast, Halopemide, a non-selective PLD antagonist, is used as a broad-spectrum tool but fails to provide this isoform-specific insight . The efficacy of CAY10594 at a defined in vivo dose demonstrates its utility as a selective chemical probe to validate PLD2 as a potential therapeutic target, a level of evidence not achievable with non-selective antagonists like Halopemide.

Acute Liver Injury In Vivo Pharmacology PLD2 Target Validation

Oral Bioavailability: A Key Differentiator for In Vivo Studies vs. Tool Compounds with Unknown PK

For in vivo studies, the route of administration and associated pharmacokinetic (PK) properties are critical experimental design considerations. CAY10594 is reported as an orally active PLD2 inhibitor, a property that is essential for chronic dosing studies and for models where repeated intraperitoneal or intravenous injections are not feasible or introduce confounding stress [1]. This is a significant advantage over many other PLD2 tool compounds, such as VU0155056 or VU0364739, for which data on oral bioavailability is either unavailable or unfavorable . The oral activity of CAY10594 is empirically supported by its successful use via oral gavage in multiple in vivo models, including the aforementioned APAP-induced liver injury model and a DSS-induced colitis model, confirming its utility for repeated daily dosing without the need for specialized formulations [1][2].

Oral Bioavailability In Vivo Dosing Pharmacokinetics

Recommended Research Applications for CAY10594 Based on Validated Evidence


Dissecting PLD2-Specific vs. PLD1-Mediated Signaling Pathways in Cancer Biology

Given its 36-fold selectivity for PLD2 over PLD1 (IC₅₀ of 140 nM vs. 5.1 µM), CAY10594 is the ideal tool for distinguishing PLD2-dependent phenotypes from those driven by PLD1. For instance, in cancer cell lines like MDA-MB-231, use CAY10594 at concentrations of 0.5-1 µM to selectively block PLD2-mediated invasive migration without inhibiting PLD1, which may have distinct roles in cell proliferation or vesicle trafficking . This is in contrast to dual inhibitors like FIPI or VU0155056, which would simultaneously inhibit both isoforms and confound the interpretation of results [1].

Validating PLD2 as a Therapeutic Target in In Vivo Models of Inflammatory Disease

CAY10594 is uniquely suited for chronic, oral dosing regimens in rodent models of inflammatory disease due to its demonstrated oral bioavailability. Researchers can replicate the therapeutic dosing paradigm used in the APAP-induced liver injury model (8 mg/kg, oral) to achieve near-complete target engagement and protection [2]. This model serves as a robust, quantitative benchmark for assessing the efficacy of novel PLD2 inhibitors and for validating PLD2's role in other inflammatory conditions, such as colitis [3].

Chemical Biology Studies to Elucidate the Role of PLD2 in Cell Migration and Cytoskeletal Dynamics

The high cellular potency of CAY10594 (cellular PLD2 IC₅₀ = 110 nM) makes it a preferred chemical probe for acute and chronic experiments investigating PLD2's role in cell motility and cytoskeletal reorganization . Its 3.2-fold greater cellular potency compared to the first-generation inhibitor ML298 (IC₅₀ = 355 nM) allows for robust inhibition at lower concentrations, minimizing potential off-target effects and ensuring that observed phenotypes, such as reduced invasion in transwell assays, are directly attributable to PLD2 blockade [4].

Benchmarking and Validating Novel PLD2 Inhibitors in Biochemical and Cellular Assays

In the field of drug discovery, CAY10594 serves as an essential reference standard for characterizing the activity of new chemical entities targeting PLD2. Its well-defined potency in both cell-free (IC₅₀ = 140 nM) and cellular (IC₅₀ = 110 nM) assays provides a reliable benchmark for comparing the efficacy and selectivity of novel compounds . Procurement of a high-purity (>98%) batch from a reputable vendor ensures the reproducibility of these critical comparative studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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